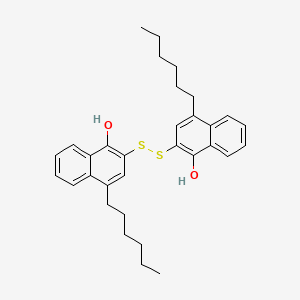
2,2'-Disulfanediylbis(4-hexylnaphthalen-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a disulfide bridge linking two naphthalen-1-ol units, each substituted with a hexyl group. The presence of the disulfide bridge and the naphthalen-1-ol units contributes to its distinctive chemical behavior and potential utility in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) typically involves the reaction of 4-hexylnaphthalen-1-ol with a disulfide-forming reagent. One common method is the use of Lawesson’s reagent, which facilitates the formation of the disulfide bridge under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yields.
Industrial Production Methods
While specific industrial production methods for 2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions
2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The hydroxyl groups on the naphthalen-1-ol units can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Esters or ethers, depending on the reagents used.
科学研究应用
2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying disulfide chemistry.
Biology: Investigated for its potential role in redox biology and as a probe for studying disulfide bond formation and reduction in proteins.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems and as a component in controlled release formulations.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
作用机制
The mechanism of action of 2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) primarily involves its disulfide bridge. The disulfide bond can undergo reversible cleavage and formation, making it a useful tool for studying redox processes. In biological systems, the compound can interact with thiol-containing proteins, influencing their structure and function by forming or breaking disulfide bonds .
相似化合物的比较
Similar Compounds
2,2’-Disulfanediylbis(4-nitrophenol): Similar disulfide bridge but different substituents on the aromatic rings.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Features a disulfide bridge with benzamide substituents.
Uniqueness
2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) is unique due to its specific combination of a disulfide bridge and hexylnaphthalen-1-ol units. This structure imparts distinct chemical properties, such as enhanced solubility in organic solvents and specific reactivity patterns, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
61351-13-1 |
|---|---|
分子式 |
C32H38O2S2 |
分子量 |
518.8 g/mol |
IUPAC 名称 |
4-hexyl-2-[(4-hexyl-1-hydroxynaphthalen-2-yl)disulfanyl]naphthalen-1-ol |
InChI |
InChI=1S/C32H38O2S2/c1-3-5-7-9-15-23-21-29(31(33)27-19-13-11-17-25(23)27)35-36-30-22-24(16-10-8-6-4-2)26-18-12-14-20-28(26)32(30)34/h11-14,17-22,33-34H,3-10,15-16H2,1-2H3 |
InChI 键 |
YMWOCCSPSOEKSY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC(=C(C2=CC=CC=C21)O)SSC3=C(C4=CC=CC=C4C(=C3)CCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


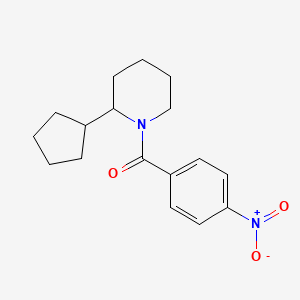
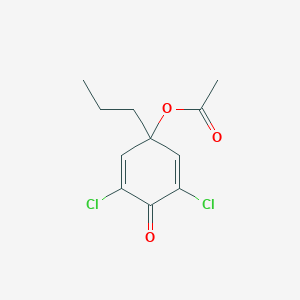
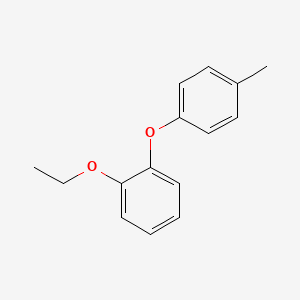
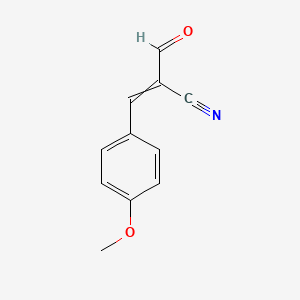
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
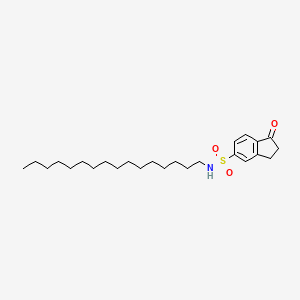
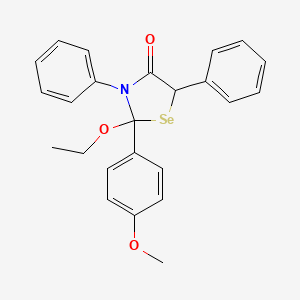



![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)


![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
